N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide
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Description
Scientific Research Applications
Transformation in Bacterial Strains
- Pseudomonas sp. strain HH69 can oxidatively cleave dibenzo-p-dioxin, producing 1-hydroxydibenzo-p-dioxin and catechol as minor products and a 2-phenoxy derivative of muconic acid as a major product (Harms et al., 1990).
Models of Hallucinogenic Phenylalkylamines
- Tetrahydrobenzodifuran functionalities have been used as conformationally restricted bioisosteres in hallucinogenic phenylalkylamines, with evaluation for activity in drug discrimination and receptor binding assays (Monte et al., 1996).
Synthesis of Dihydrobenzo Derivatives
- Tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been used to synthesize dihydrobenzo derivatives (Gabriele et al., 2006).
Role in Compulsive Food Consumption
- Certain compounds targeting orexin receptors, which are related to feeding, arousal, and stress, have been studied for their effects on compulsive food consumption and binge eating in animal models (Piccoli et al., 2012).
Oxidation in Organic Chemistry
- The oxidation of tetrahydrobenzofurans has been explored, leading to the formation of unique benzofuran derivatives (Levai et al., 2002).
Tautomerization in Chemistry
- Oxazole and thiazole molecules coordinated to manganese have been shown to transform into corresponding carbene tautomers, demonstrating chemical versatility (Ruiz & Perandones, 2009).
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c22-17(20-11-19(24)6-1-2-14-13(19)5-7-25-14)18(23)21-12-3-4-15-16(10-12)27-9-8-26-15/h3-5,7,10,24H,1-2,6,8-9,11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKDCZGTJGNRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide |
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